![molecular formula C11H8N4O4 B15044707 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B15044707.png)
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-4-carboxamide
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Overview
Description
N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The compound is characterized by the presence of a nitrofuran moiety and a pyridine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 5-nitrofuran-2-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives, which may exhibit different biological activities.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal strains. It has been investigated for its potential use as an antibacterial and antifungal agent.
Medicine: Due to its biological activities, the compound has been explored for its potential use in the development of new therapeutic agents for the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide is not fully understood, but it is believed to involve the interaction with cellular components such as enzymes and DNA. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death. The compound may also interact with specific enzymes, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones and nitrofuran derivatives. Similar compounds include:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound also contains a Schiff base hydrazone structure and exhibits similar biological activities.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base hydrazone with comparable chemical properties and biological activities.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A nitrofuran derivative with a different heterocyclic structure, exhibiting potent antimicrobial activity.
The uniqueness of N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide lies in its specific combination of the nitrofuran and pyridine moieties, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C11H8N4O4 |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H8N4O4/c16-11(8-3-5-12-6-4-8)14-13-7-9-1-2-10(19-9)15(17)18/h1-7H,(H,14,16)/b13-7+ |
InChI Key |
VUUFBVKBJGFAJS-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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